(3aS*,10aS*)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
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Overview
Description
This compound is likely to be of interest in the field of organic chemistry and medicinal chemistry due to its complex structure and potential biological activity, given the presence of several pharmacophore elements such as pyrazole, benzoxepino, and carboxylic acid moieties. Research in these areas often focuses on the synthesis of novel compounds, understanding their molecular structure, and evaluating their chemical and physical properties for potential applications.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step organic reactions, starting from simpler molecules. Techniques such as selective formation of chalcones using reagents like Bredereck’s reagent (tert-butoxybis(dimethylamino) methane, TBDMAM) are employed for building specific structures, as seen in the synthesis of related compounds (Malathi & Chary, 2019). The use of Suzuki−Miyaura reactions, Claisen type reactions, and other carbon-carbon bond-forming reactions are common in constructing complex heterocyclic frameworks.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and interaction of the molecule with biological targets. Techniques such as NMR, IR spectroscopy, and mass analysis are indispensable tools. For instance, compounds with similar structures have been characterized using these techniques to confirm the formation of the desired molecular framework (Malathi & Chary, 2019).
Chemical Reactions and Properties
The chemical reactivity of such a molecule would be influenced by its functional groups. The presence of a pyrazole moiety, for instance, might offer sites for nucleophilic attack, whereas the carboxylic acid group could be involved in the formation of esters or amides. Molecular docking studies can provide insights into the molecule's potential interactions with biological targets, predicting its reactivity and binding affinity (Malathi & Chary, 2019).
properties
IUPAC Name |
(3aS,10aS)-2-[3-(4-methylpyrazol-1-yl)propanoyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-9-21-23(10-14)7-6-18(24)22-11-16-12-27-17-5-3-2-4-15(17)8-20(16,13-22)19(25)26/h2-5,9-10,16H,6-8,11-13H2,1H3,(H,25,26)/t16-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVPTCYQSGWCZ-OXJNMPFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)N2CC3COC4=CC=CC=C4CC3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)CCC(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS*,10aS*)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid |
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